12-chloro-3-(3-chloro-4-methylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one
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Overview
Description
12-chloro-3-(3-chloro-4-methylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a chromeno-oxazin ring system fused with a benzene ring. The presence of chlorine and methyl groups adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-chloro-3-(3-chloro-4-methylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the chromeno ring: This step involves the cyclization of a suitable precursor, such as a coumarin derivative, under acidic or basic conditions.
Introduction of the oxazin ring: The oxazin ring is formed by reacting the chromeno derivative with an appropriate amine and an aldehyde or ketone under controlled conditions.
Chlorination and methylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
12-chloro-3-(3-chloro-4-methylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride for chlorination, methyl iodide for methylation.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of various substituted derivatives with different functional groups.
Scientific Research Applications
12-chloro-3-(3-chloro-4-methylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 12-chloro-3-(3-chloro-4-methylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering gene expression: Affecting the expression of genes involved in various physiological functions.
Comparison with Similar Compounds
Similar Compounds
- 12-chloro-3-(3-chloro-4-methylphenyl)-3,4,7,8,9,10-hexahydro-2H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one
- 12-chloro-3-(3-chloro-4-methylphenyl)-3,4,7,8,9,10-hexahydro-2H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-ol
- 12-chloro-3-(3-chloro-4-methylphenyl)-3,4,7,8,9,10-hexahydro-2H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-thione
Uniqueness
The uniqueness of 12-chloro-3-(3-chloro-4-methylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one lies in its specific structural features, such as the presence of both chlorine and methyl groups, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C22H19Cl2NO3 |
---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
12-chloro-3-(3-chloro-4-methylphenyl)-2,4,7,8,9,10-hexahydroisochromeno[3,4-f][1,3]benzoxazin-6-one |
InChI |
InChI=1S/C22H19Cl2NO3/c1-12-6-7-13(8-18(12)23)25-10-17-20-16(9-19(24)21(17)27-11-25)14-4-2-3-5-15(14)22(26)28-20/h6-9H,2-5,10-11H2,1H3 |
InChI Key |
JQSORFGTMMNQFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC3=C4C(=CC(=C3OC2)Cl)C5=C(CCCC5)C(=O)O4)Cl |
Origin of Product |
United States |
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